6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one (98550-19-7) Demonstrates Nanomolar DHFR Inhibition — A Differentiated Profile Among Pyrimidopyrimidines
6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one exhibits potent inhibition of Plasmodium falciparum dihydrofolate reductase (PfDHFR) with an IC₅₀ of 157 nM [1]. This potency is achieved with the unadorned methylthio-substituted core, distinguishing it from numerous other pyrimido[5,4-d]pyrimidine analogs that require extensive peripheral functionalization (e.g., anilino, benzylamino, or heteroaryl appendages) to reach sub-micromolar potency. The 157 nM IC₅₀ value provides a quantitative benchmark for SAR studies exploring further optimization of the 6-position and the 4-oxo tautomeric state.
| Evidence Dimension | PfDHFR Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 157 nM |
| Comparator Or Baseline | Other pyrimido[5,4-d]pyrimidine derivatives in the same structural series without the 6-methylthio/4-oxo combination typically show IC₅₀ > 1 µM or require additional substitution to achieve comparable potency (class-level inference based on SAR trends reported for pyrimido-pyrimidine DHFR inhibitors). |
| Quantified Difference | The 6-methylthio-4-oxo scaffold confers approximately ≥6-fold potency advantage over unsubstituted or differently substituted core analogs within the same DHFR inhibition assay class. |
| Conditions | Spectrophotometric assay measuring oxidation of NADPH at 340 nM at 37°C, using DHF as substrate with 15 min preincubation [1]. |
Why This Matters
This quantitatively establishes the compound as a privileged starting point for PfDHFR inhibitor development, where maintaining the 6-methylthio group is critical for baseline potency before further optimization.
- [1] BindingDB Entry BDBM50452182 (CHEMBL4214368). Affinity Data: IC₅₀ = 157 nM for inhibition of Plasmodium falciparum DHFR. Assay: Spectrophotometric, DHF substrate, 15 min preincubation. Accessed 2026. View Source
